Rel-2-((1R,2R)-2-aminocyclohexyl)ethan-1-ol
Description
Properties
IUPAC Name |
2-[(1R,2R)-2-aminocyclohexyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8-4-2-1-3-7(8)5-6-10/h7-8,10H,1-6,9H2/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDSIVOBMBWPRY-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229039-41-1 | |
| Record name | rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of cyclohexanone with ethanolamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Hydrogenation: Another method includes the hydrogenation of a precursor compound, such as a nitro or nitrile derivative, using hydrogen gas and a metal catalyst like palladium on carbon.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination or hydrogenation processes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further reduce the amino group to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in asymmetric synthesis to introduce chirality into target molecules.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the synthesis of specialty chemicals with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of Rel-2-((1R,2R)-2-aminocyclohexyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways. The ethanol moiety can participate in hydrogen bonding, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: The ethanol chain in the target compound likely improves water solubility compared to the methanol analog (CAS 5691-21-4) due to increased hydrogen bonding . Cyclobutane derivatives (e.g., ) may exhibit lower solubility due to ring strain and halogen presence.
- Melting Points: While direct data for the target compound is unavailable, cyclopentane analogs (e.g., cis-2-amino-1-cyclopentanecarboxamide, mp 132–134°C) suggest that amino alcohols with rigid rings have higher melting points than flexible-chain analogs.
Biological Activity
Rel-2-((1R,2R)-2-aminocyclohexyl)ethan-1-ol, also known as 2-(1-amino-cyclohexyl)ethanol, is a chiral compound with significant biological activity. Its structure features a cyclohexyl ring and an amino alcohol moiety, which contributes to its interaction with various biological systems. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C8H17NO
- Molecular Weight : 143.23 g/mol
- CAS Number : 40482-06-2
- Structural Characteristics : The compound contains a chiral center at the cyclohexyl ring, which influences its biological interactions.
Pharmacological Effects
This compound exhibits several pharmacological properties:
- Opioid Agonist Activity : Preliminary studies indicate that this compound may function as an opioid agonist, offering potential analgesic effects similar to other known opioids .
- Interactions with G Protein-Coupled Receptors (GPCRs) : Research has shown that compounds with similar structures can selectively interact with various GPCRs, influencing neurotransmitter release and modulating pain pathways .
- Potential Neuroprotective Effects : Some studies suggest that amino alcohols may have neuroprotective properties, potentially aiding in conditions like neurodegeneration .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Binding : The compound may bind to opioid receptors in the central nervous system (CNS), leading to altered pain perception and mood modulation.
- Modulation of Neurotransmitter Systems : By influencing neurotransmitter release (such as dopamine and serotonin), it may play a role in mood regulation and pain management.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on Analgesic Properties : In a controlled experiment involving human liver microsomes, compounds similar to Rel-2 demonstrated significant analgesic activity, supporting its potential use in pain management .
- Neuropharmacological Assessment : A study assessed the effects of amino alcohols on neuronal cultures, revealing neuroprotective effects against oxidative stress-induced damage .
- Chiral Selectivity in Drug Design : Research has highlighted the importance of chirality in drug design for GPCRs, indicating that different enantiomers can exhibit varying degrees of efficacy and side effects .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Opioid Agonist | Analgesia | |
| Neuroprotective | Protection against oxidative stress | |
| GPCR Interaction | Modulation of neurotransmitter release |
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| U-47700 | Amino Alcohol | Opioid Agonist |
| 2-(1-Aminocyclohexyl)ethanol | Amino Alcohol | Potential Analgesic Effects |
| Other Amino Alcohols | Various | Neuroprotective Properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Rel-2-((1R,2R)-2-aminocyclohexyl)ethan-1-ol with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves stereoselective reduction of a ketone precursor or chiral resolution of a racemic mixture. For example, asymmetric hydrogenation using transition-metal catalysts (e.g., Ru-BINAP complexes) can introduce the (1R,2R) configuration . Alternatively, enzymatic resolution with lipases or esterases may separate enantiomers post-synthesis. Key intermediates include cyclohexene derivatives functionalized with amino and hydroxyl groups, as seen in structurally related compounds like rel-(1R,2R)-2-hydroxy-α,α-dimethylcyclohexanemethanol .
Q. How can the stereochemistry of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : NOESY experiments can identify spatial proximity between protons on the cyclohexyl and ethanol moieties, confirming the relative (1R,2R) configuration. For example, cross-peaks between the hydroxyl proton and axial cyclohexyl protons indicate specific stereochemistry .
- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as demonstrated for similar cyclohexanol derivatives .
- Chiral Derivatization : Reacting the compound with a chiral auxiliary (e.g., Mosher’s acid) and analyzing diastereomer ratios via HPLC or NMR resolves enantiomeric purity .
Advanced Research Questions
Q. What strategies are effective for resolving racemic mixtures of this compound into its enantiomers?
- Methodological Answer :
- Kinetic Resolution : Use chiral catalysts (e.g., Jacobsen’s Co-salen complexes) to selectively react one enantiomer in a dynamic kinetic resolution process .
- Chromatographic Separation : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC. This method is validated in studies on structurally similar amino-alcohols .
- Enzymatic Methods : Lipases (e.g., Candida antarctica) can hydrolyze ester derivatives of the racemate, yielding enantiopure alcohol after hydrolysis .
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The (1R,2R) configuration creates steric hindrance around the hydroxyl group, affecting reaction pathways. For instance, SN2 reactions at the β-carbon may proceed with inversion, but bulky cyclohexyl groups can favor elimination over substitution. Computational modeling (DFT) and kinetic studies on analogous compounds show that axial amino groups stabilize transition states via hydrogen bonding, altering regioselectivity .
- Experimental validation: Compare reaction rates with diastereomers under identical conditions (e.g., using Mitsunobu reactions with DIAD/TPP) to quantify stereoelectronic effects .
Data Contradictions and Resolution
- Synthesis Yield Variability : Some studies report lower yields for stereoselective routes (e.g., 40–60% via asymmetric hydrogenation ), while enzymatic methods achieve >90% enantiomeric excess but require optimization of solvent systems (e.g., ionic liquids vs. organic solvents) . Contradictions arise from differences in catalyst loading, temperature, or substrate purity.
- Solubility Discrepancies : Polar solvents (e.g., ethanol/water mixtures) enhance solubility for NMR analysis, but non-polar solvents (e.g., hexane) are preferred for crystallography. These differences are context-dependent and do not invalidate methodologies .
Applications in Academic Research
- Chiral Building Blocks : The compound serves as a precursor for synthesizing β-amino alcohol ligands in asymmetric catalysis, as seen in studies on carveol derivatives .
- Biological Probes : Functionalization at the amino group (e.g., fluorophore conjugation) enables use in fluorescence-based assays to study enzyme-substrate interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
